REACTION_CXSMILES
|
[ClH:1].Cl.[NH2:3][CH2:4][CH2:5][C:6]1[N:10]=[CH:9][NH:8][CH:7]=1.[OH-].[K+].[C:13]([OH:17])(=[O:16])[CH:14]=O.O.[K].Cl>O>[ClH:1].[ClH:1].[NH:10]1[C:6]2[CH2:5][CH2:4][NH:3][CH:14]([C:13]([OH:17])=[O:16])[C:7]=2[N:8]=[CH:9]1 |f:0.1.2,3.4,5.6,10.11.12,^1:18|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NCCC1=CNC=N1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.92 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
12.51 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O.O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.N1C=NC=2C(NCCC21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |